molecular formula C16H9Cl3N2O3 B3473576 MFCD02356922

MFCD02356922

Cat. No.: B3473576
M. Wt: 383.6 g/mol
InChI Key: BJIIVLHTTJVOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD02356922 is a chemical compound identified by its unique MDL number. This compound is of interest in various scientific fields due to its unique properties and potential applications. It is essential to understand its synthesis, reactions, applications, and mechanisms to fully appreciate its significance.

Chemical Reactions Analysis

MFCD02356922 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

MFCD02356922 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool in biochemical assays. Industrially, it could be used in the production of materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of MFCD02356922 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. Understanding these mechanisms is crucial for developing new applications and optimizing existing ones.

Comparison with Similar Compounds

MFCD02356922 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with comparable chemical structures or functional groups

Conclusion

This compound is a compound with significant potential in various scientific fields Its synthesis, reactions, applications, and mechanisms of action make it a valuable subject of study

Properties

IUPAC Name

3-chloro-1-(3,4-dichlorophenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3N2O3/c17-11-5-4-9(7-12(11)18)21-15(23)13(19)14(16(21)24)20-8-2-1-3-10(22)6-8/h1-7,20,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIIVLHTTJVOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MFCD02356922
Reactant of Route 2
Reactant of Route 2
MFCD02356922
Reactant of Route 3
Reactant of Route 3
MFCD02356922
Reactant of Route 4
MFCD02356922
Reactant of Route 5
MFCD02356922
Reactant of Route 6
MFCD02356922

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.